3'-Fluoro-4'-methylacetophenone is an organic compound with the molecular formula C9H9FO. It is part of the acetophenone family, characterized by a phenyl ring substituted with a fluorine atom at the 3' position and a methyl group at the 4' position. This compound exhibits unique chemical properties due to the presence of both fluorine and methyl substituents, which can influence its reactivity and interactions in various chemical environments. The compound is known for its applications in organic synthesis and as an intermediate in the production of pharmaceuticals and fine chemicals .
3'-Fluoro-4'-methylacetophenone can be synthesized through several methods, including the Friedel-Crafts acylation of 3-fluoro-4-methylanisole with acetic anhydride. [Source: BLD Pharm - 42444-14-4|3'-Fluoro-4'-methylacetophenone|BLD Pharm, ] This reaction is typically performed in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
While specific biological activity data for 3'-fluoro-4'-methylacetophenone is limited, compounds with similar structures often exhibit significant biological properties. Fluorinated compounds are known for their enhanced lipophilicity and bioactivity, making them valuable in medicinal chemistry. Research has shown that fluorinated acetophenones can possess antimicrobial and anti-inflammatory activities, although further studies are necessary to establish the specific biological effects of this compound .
The synthesis of 3'-fluoro-4'-methylacetophenone can be achieved through various methods, with one common approach being the Friedel-Crafts acylation reaction. In this process, 3-fluoro-4-methylbenzoyl chloride is reacted with an appropriate aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in solvents like dichloromethane at low temperatures to optimize yield and control the reaction rate .
3'-Fluoro-4'-methylacetophenone has several applications:
Interaction studies involving 3'-fluoro-4'-methylacetophenone focus on its reactivity with nucleophiles and electrophiles. The presence of fluorine enhances its electrophilic character, making it susceptible to nucleophilic attack. Additionally, studies have indicated that fluorinated compounds can interact differently with biological targets compared to their non-fluorinated counterparts, potentially affecting binding affinity and selectivity .
Several compounds share structural similarities with 3'-fluoro-4'-methylacetophenone:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Fluoroacetophenone | Lacks methyl group at the 4' position | More polar due to absence of additional methyl group |
2-Fluoro-4-methylacetophenone | Fluorine at the 2' position | Different electronic effects due to substitution |
4-Methylacetophenone | Lacks fluorine atom at the 3' position | Less lipophilic compared to fluorinated variants |
4-Fluoro-3-methylacetophenone | Fluorine at the 4' position | Similar but with different substitution patterns |
The uniqueness of 3'-fluoro-4'-methylacetophenone lies in its combination of both fluorine and methyl substituents on the phenyl ring. This specific arrangement imparts distinct chemical properties such as increased lipophilicity and altered electronic effects, making it particularly valuable in specific synthetic and research applications .
Irritant